molecular formula C22H26N4O2 B1667965 4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-57-5

4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B1667965
CAS No.: 537679-57-5
M. Wt: 378.5 g/mol
InChI Key: JQVNMIXFWKEYQJ-UHFFFAOYSA-N
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Description

BTI-A-404 is a novel selective and potent competitive inverse agonist of human GPR43.

Scientific Research Applications

Synthesis and Antifungal Activity

The chemical compound 4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives have been synthesized and studied for their potential biological activities. For instance, Zamaraeva et al. (2015) synthesized 6-Aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and evaluated their antifungal activity against Candida Albicans, demonstrating their potential in antifungal applications (Zamaraeva et al., 2015).

Antimicrobial Evaluation

Similarly, various studies have synthesized derivatives of the compound and assessed their antimicrobial properties. Gein et al. (2013) synthesized N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and reported their antimicrobial activity (Gein et al., 2013). Moreover, Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and its derivatives, which exhibited significant inhibition on bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).

Structural Analysis and Molecular Interactions

The structural properties and molecular interactions of derivatives of the compound have also been a subject of study. Rajarajeswari et al. (2020) investigated the molecular structure of N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide through single crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the compound's properties and interactions (Rajarajeswari et al., 2020).

Cytotoxic and Anticancer Activities

Furthermore, studies have explored the cytotoxic and anticancer activities of the compound's derivatives. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia (Deady et al., 2003).

Mechanism of Action

Target of Action

The primary target of the compound 4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as BTI-A-404, is the human GPR43, also known as the Free Fatty Acid Receptor 2 (FFAR2) . This receptor plays a significant role in various physiological processes, including inflammation, obesity, and type 2 diabetes .

Mode of Action

BTI-A-404 acts as a potent, selective, and competitive inverse agonist of human GPR43 . It increases the cyclic AMP level and regulates and reduces acetate-induced cytoplasmic calcium levels . This interaction with its target leads to changes in the downstream signaling pathways of GPR43, including ERK, p38 MAPK, and NF-KB .

Biochemical Pathways

The compound BTI-A-404 affects the biochemical pathways associated with GPR43. By acting as an inverse agonist, it influences the downstream signaling pathways of GPR43, including ERK, p38 MAPK, and NF-KB . These pathways play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

It is soluble in dmso, which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of BTI-A-404’s action involve the regulation of various cellular processes. By acting as an inverse agonist of GPR43, it influences the downstream signaling pathways of GPR43, leading to changes in cell proliferation, differentiation, and apoptosis . BTI-A-404 also stimulates GLP-1 release , which plays a crucial role in glucose homeostasis.

Biochemical Analysis

Biochemical Properties

BTI-A-404 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is known to increase the cyclic AMP level and regulate acetate-induced cytoplasmic Ca²⁺ levels. BTI-A-404 interacts with GPR43, a receptor involved in the regulation of metabolic and inflammatory processes. The compound’s interaction with GPR43 leads to the modulation of downstream signaling pathways, including ERK, p38 MAPK, and NF-κB . Additionally, BTI-A-404 stimulates the release of GLP-1, a hormone involved in glucose metabolism.

Cellular Effects

BTI-A-404 exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GPR43 affects the signaling pathways that regulate inflammation and metabolic processes. By increasing cyclic AMP levels and regulating cytoplasmic Ca²⁺ levels, BTI-A-404 impacts cellular responses to external stimuli . These effects can lead to changes in gene expression and alterations in cellular metabolism, ultimately influencing cell function.

Molecular Mechanism

The molecular mechanism of BTI-A-404 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. BTI-A-404 binds to GPR43, acting as a competitive inverse agonist. This binding leads to the inhibition of GPR43’s activity, resulting in increased cyclic AMP levels and reduced acetate-induced cytoplasmic Ca²⁺ levels . The compound’s modulation of downstream signaling pathways, such as ERK, p38 MAPK, and NF-κB, further contributes to its effects on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BTI-A-404 can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that BTI-A-404 remains stable under specific storage conditions (2-8°C) and maintains its potency over time . Long-term exposure to BTI-A-404 in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including continued modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of BTI-A-404 vary with different dosages in animal models. At lower doses, the compound effectively modulates GPR43 activity and influences metabolic and inflammatory processes. At higher doses, BTI-A-404 may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing toxicity.

Metabolic Pathways

BTI-A-404 is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with GPR43 influences metabolic processes by modulating signaling pathways such as ERK, p38 MAPK, and NF-κB . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, ultimately affecting cellular metabolism.

Transport and Distribution

BTI-A-404 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions . BTI-A-404’s ability to modulate signaling pathways and gene expression is dependent on its distribution within cells and tissues.

Subcellular Localization

The subcellular localization of BTI-A-404 plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for BTI-A-404’s ability to modulate signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-13-10-14(2)12-17(11-13)24-21(27)19-15(3)23-22(28)25-20(19)16-6-8-18(9-7-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVNMIXFWKEYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 4
4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 5
4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 6
4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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